![molecular formula C7H14N2O2 B578528 (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 1315054-87-5](/img/structure/B578528.png)
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can influence how the compound behaves in different environments .Scientific Research Applications
Thrombin Inhibition and Stability
- A study explored the modification of (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide for thrombin inhibition. Replacement of the hydroxyl functional group with a heterocycle maintained thrombin in vitro potency and improved chemical stability and pharmacokinetic profile, leading to a novel low molecular weight thrombin inhibitor (Chobanian et al., 2015).
Opioid Receptor Antagonism
- Research into the synthesis and in vitro opioid receptor functional antagonism of analogues of JDTic, a selective kappa opioid receptor antagonist, found that substitutions on the molecule can result in potent and selective kappa antagonist properties (Cai et al., 2008).
Antidopaminergic Properties
- The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds revealed their potential as atypical antipsychotic agents with preferential inhibition of hyperactivity, indicating a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).
Antioxidative Properties
- Indole derivatives, including those related to N-substituted indole-2 and 3-carboxamides, were evaluated for their antioxidative properties. They were found to inhibit the formation of reactive oxygen species, suggesting potential use as antioxidants (Aboul‐Enein et al., 2004).
Antituberculosis Activity
- A study on imidazo[1,2-a]pyridine-3-carboxamides revealed their potent anti-tuberculosis activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, highlighting their potential as anti-TB agents (Moraski et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRFCLBYZOKZQJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849444 |
Source
|
Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |
CAS RN |
131427-22-0 |
Source
|
Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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